molecular formula C21H21ClN2O2S B2985548 3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline CAS No. 895647-45-7

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2985548
CAS No.: 895647-45-7
M. Wt: 400.92
InChI Key: GKIRKTHCFHTDHP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is a synthetic small molecule of interest in chemical and pharmacological research. This compound features a quinoline core, a structure prevalent in compounds with diverse biological activities . Its molecular architecture incorporates a 4-methylpiperidine and a (4-chlorophenyl)sulfonyl group, motifs commonly investigated for their potential to modulate protein function and cellular pathways . Research Applications & Value: This reagent serves as a valuable chemical intermediate for researchers developing novel molecular probes. The structural components of this compound suggest potential for use in early-stage drug discovery, particularly in the design and synthesis of molecules targeting enzymatic processes. Quinoline derivatives are frequently explored in oncology and neurology research, though the specific applications for this compound require further investigation . Researchers can utilize this high-purity compound as a key building block to create compound libraries for high-throughput screening or to study structure-activity relationships (SAR) in lead optimization programs. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-10-12-24(13-11-15)21-18-4-2-3-5-19(18)23-14-20(21)27(25,26)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRKTHCFHTDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl-Containing Quinoline Derivatives

Sulfonyl groups are critical for modulating electronic and steric properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
BB90881 3-(4-Ethylbenzenesulfonyl), 4-(4-methylpiperidin-1-yl), 6-methoxy C₂₄H₂₈N₂O₃S 424.56 Research chemical; no reported bioactivity
8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline 8-Sulfonyl with chloropyridine-piperidine chain C₂₀H₂₀ClN₃O₃S 417.90 Undisclosed activity; structural novelty
  • Key Differences: BB90881 replaces the 4-chlorophenyl group with 4-ethylbenzenesulfonyl, increasing hydrophobicity. The additional 6-methoxy group may enhance metabolic stability .

Piperidine/Piperazine-Substituted Quinolines

Piperidine rings influence conformational flexibility and receptor binding:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2-(4-Chlorophenyl), 3-(4-methoxyphenyl), 4-amino C₂₂H₁₈ClN₃O 375.85 Synthetic intermediate; no bioactivity reported
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] Spiro-piperidine-quinoline hybrid Varies ~350–400 High synthetic yields; structural diversity
  • Key Differences: Compound 4k lacks the sulfonyl group but shares a 4-chlorophenyl substituent. The 4-amino group may enable hydrogen bonding .

Chlorophenyl-Substituted Quinolines

Chlorophenyl groups enhance lipophilicity and halogen bonding:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
3-(4-Chlorophenyl)quinoline 3-(4-Chlorophenyl) C₁₅H₁₀ClN 239.70 Baseline analog; minimal bioactivity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-Chlorophenyl), 4-(dimethoxyphenyl), 6-methoxy C₂₅H₂₁ClN₂O₃ 448.90 Anti-inflammatory potential (untested)
  • Key Differences: The unsubstituted 3-(4-chlorophenyl)quinoline () lacks sulfonyl and piperidine groups, resulting in lower molecular weight and reduced target engagement. The compound from features multiple methoxy groups, which may improve solubility but reduce metabolic stability.

Research Findings

  • Synthesis : The target compound can be synthesized via Pd-catalyzed cross-coupling (as in ) or one-pot multicomponent reactions (). Piperidine incorporation typically requires nucleophilic substitution or reductive amination .
  • Structural Analysis: π-π interactions between quinoline and aromatic substituents (e.g., 4-chlorophenyl) are critical for crystal packing and bioactivity, as seen in .
  • Computational Studies : Density functional theory (DFT) and molecular docking () predict that sulfonyl and piperidine groups enhance binding to enzymes like COX-2 or GADD34:PP1 via electrostatic and van der Waals interactions.

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